4-Methylcyclohexanol
Overview
Description
4-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a derivative of cyclohexanol, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can be separated based on their physical properties. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclohexanol can be synthesized through several methods, including the hydrogenation of 4-methylcyclohexanone and the reduction of 4-methylcyclohexene. One common laboratory method involves the hydrogenation of 4-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Another method involves the reduction of 4-methylcyclohexene using a strong reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions to yield this compound .
Industrial Production Methods
Industrially, this compound is produced by the catalytic hydrogenation of 4-methylcyclohexanone. This process typically employs a continuous flow reactor with a palladium or nickel catalyst under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexanol undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.
Substitution: Hydrogen halides, acidic or basic conditions.
Major Products
Oxidation: 4-Methylcyclohexanone.
Reduction: 4-Methylcyclohexene.
Substitution: 4-Methylcyclohexyl halides.
Scientific Research Applications
4-Methylcyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of this compound is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate carbocation, which is stabilized by the surrounding molecular structure .
In reduction reactions, the compound undergoes the addition of hydrogen atoms to the carbon-oxygen double bond, resulting in the formation of a saturated alcohol. This reaction typically proceeds through a concerted mechanism involving the transfer of hydride ions from the reducing agent to the substrate .
Comparison with Similar Compounds
4-Methylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound without the methyl substitution. It has similar chemical properties but lacks the steric effects introduced by the methyl group.
2-Methylcyclohexanol: Another isomer with the methyl group at the second position. It exhibits different reactivity due to the position of the substituent.
The uniqueness of this compound lies in its specific reactivity patterns and the steric effects introduced by the methyl group at the fourth position, which influence its chemical behavior and applications .
Properties
IUPAC Name |
4-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCXKGKQLNYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060434, DTXSID301032962, DTXSID701032964 | |
Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Boiling Point |
173 °C | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Flash Point |
70 °C c.c. | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Density |
Relative density (water = 1): 0.92 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylcyclohexanol | |
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CAS No. |
589-91-3, 7731-28-4, 7731-29-5 | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol, cis- | |
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Record name | 4-Methylcyclohexanol, trans- | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Record name | 4-methylcyclohexanol, mixed isomers | |
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Record name | cis-4-methylcyclohexanol | |
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Record name | trans-4-methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Record name | 4-METHYLCYCLOHEXANOL, CIS- | |
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Melting Point |
-9.2 °C (cis-isomer) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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